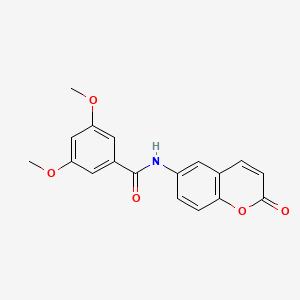
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide (CHN-1) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CHN-1 is a derivative of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide, and its chemical structure consists of a naphthalene ring, a nitrobenzene ring, and an amide group.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in tumor growth and immune evasion. Furthermore, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the expression of matrix metalloproteinases, enzymes that degrade extracellular matrix and contribute to cancer invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its broad spectrum of activity against various diseases. It has been found to have activity against cancer, viruses, and inflammation. Another advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. One direction is to improve its solubility and bioavailability by developing new formulations or delivery methods. Another direction is to study its activity in combination with other chemotherapeutic agents or immunotherapies. Furthermore, the mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide in humans.
Synthesis Methods
The synthesis of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide involves the condensation of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. The yield of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide can be improved by using a high boiling point solvent and optimizing the reaction conditions.
Scientific Research Applications
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-13(16(21)15(9-11)20(23)24)17(22)19-14-7-3-5-10-4-1-2-6-12(10)14/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCOQNXMUYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)


